Tetromycin C5 Exhibits 2.1-Fold Lower Potency Against MRSA Compared to Tetromycin C1 – Direct Head-to-Head IC50 Comparison
In a direct in vitro comparison using the same assay conditions, Tetromycin C5 (Glenthmycin I) demonstrated reduced antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) relative to its closest structural analog, Tetromycin C1 (Glenthmycin E). Tetromycin C5 inhibited MRSA growth with an IC50 of 10.2 µM, whereas Tetromycin C1 achieved an IC50 of 2.3 µM .
| Evidence Dimension | Growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) |
|---|---|
| Target Compound Data | IC50 = 10.2 µM |
| Comparator Or Baseline | Tetromycin C1 (Glenthmycin E): IC50 = 2.3 µM |
| Quantified Difference | Tetromycin C5 is 4.4-fold less potent than Tetromycin C1 (or Tetromycin C1 is 4.4-fold more potent) |
| Conditions | In vitro antibacterial susceptibility testing against MRSA strain; IC50 values derived from dose-response curves |
Why This Matters
This direct comparison establishes that Tetromycin C5 is a distinct chemical entity with a unique potency profile, not a substitute for Tetromycin C1 in experiments targeting MRSA, thereby informing compound selection for resistance studies.
